2-bromo-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide
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Overview
Description
2-bromo-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H15BrN2O4S and its molecular weight is 411.27. The purity is usually 95%.
BenchChem offers high-quality 2-bromo-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-bromo-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Zinc Phthalocyanine Derivatives
- Applications in Photodynamic Therapy : A study synthesized and characterized new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base. These compounds exhibit properties useful for photodynamic therapy, including high singlet oxygen quantum yield and good fluorescence properties. This suggests potential applications in cancer treatment through Type II photosensitizers in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Environmental Presence and Analysis
- Presence in Outdoor Air Particulate Matter : Another study developed a method for determining benzenesulfonamide derivatives in outdoor air particulate matter. This method provides insights into the environmental occurrence of these compounds and helps assess human exposure, particularly in areas influenced by local industries (Maceira, Marcé, & Borrull, 2018).
Photodecomposition Studies
- Photolability and Photoproducts Formation : Research into the photochemical decomposition of sulfamethoxazole, a compound with a similar benzenesulfonamide structure, revealed its photolability and the formation of various photoproducts. Such studies are crucial for understanding the environmental behavior and degradation pathways of these compounds (Zhou & Moore, 1994).
Supramolecular Architectures
- Structural Analysis and Supramolecular Synthons : A detailed analysis of N-(4-bromobenzoyl)-substituted benzenesulfonamides revealed diverse intermolecular interactions and supramolecular architectures. These findings are significant for the development of new materials and pharmaceuticals (Naveen et al., 2017).
Antifungal Agents
- Development of Drug Candidates : Novel polyfunctional arenesulfonamides were synthesized and proposed as potential fungicides, especially against Malassezia furfur. This research provides a foundation for developing new treatments for skin diseases caused by fungi (Trifonov et al., 2020).
Safety And Hazards
properties
IUPAC Name |
2-bromo-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O4S/c1-19-8-9-23-14-7-6-11(10-12(14)16(19)20)18-24(21,22)15-5-3-2-4-13(15)17/h2-7,10,18H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKQWFROXKCVZOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide |
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